(4E)-2-phenyl-4-(2,3,5,6-tetramethylbenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-Phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a phenyl group, a tetramethylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-Phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2,3,5,6-tetramethylbenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-Phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tetramethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(4E)-2-Phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-Phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylphenol: A related compound with similar structural features.
2-Phenyl-4,5-dihydro-1,3-oxazol-5-one: Shares the oxazole ring structure.
Uniqueness
(4E)-2-Phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to the combination of its phenyl, tetramethylphenyl, and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-[(2,3,5,6-tetramethylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO2/c1-12-10-13(2)15(4)17(14(12)3)11-18-20(22)23-19(21-18)16-8-6-5-7-9-16/h5-11H,1-4H3/b18-11+ |
InChI Key |
PUYZEQMIROKVAL-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=C2C(=O)OC(=N2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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